6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one
Description
Properties
IUPAC Name |
6-fluoro-4-nitro-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O3S/c8-3-1-4(10(12)13)6-5(2-3)14-7(11)9-6/h1-2H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKVTEYKDDZUJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])NC(=O)S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Hydrolysis Strategy
The foundational method for synthesizing 2(3H)-benzothiazolones involves diazotizing 2-aminobenzothiazole derivatives followed by hydrolysis. As demonstrated in US5594145A, this two-step process achieves high yields (85–93%) for halogen- and nitro-substituted analogues:
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Diazotization :
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Reagents : Sodium nitrite (NaNO₂) in hydrochloric acid (HCl), often with calcium chloride (CaCl₂) to stabilize intermediates.
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Conditions : Slow addition of NaNO₂ at 20–50°C, followed by urea to quench excess nitrite.
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Intermediate : Forms a diazonium chloride in situ.
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Hydrolysis :
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Conditions : Sealed reaction vessel heated to 140–150°C under 4–6 bar pressure for 4–5 hours.
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Outcome : Converts 2-chlorobenzothiazole intermediates to the corresponding benzothiazolones.
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For example, 6-fluorobenzothiazol-2-one is synthesized from 2-amino-6-fluorobenzothiazole using this protocol, yielding 85% product with a melting point of 188.4°C.
Synthesis of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one
Precursor Synthesis: 2-Amino-4-nitro-6-fluorobenzothiazole
| Step | Parameters | Observations |
|---|---|---|
| Diazotization | 40% NaNO₂, 30% HCl, 20–24°C, 5 hrs | Exothermic; requires slow NaNO₂ addition to avoid side reactions |
| Hydrolysis | 145–150°C, 5–6 bar, 4 hrs | Gray crystalline product; neutral washing critical for purity |
Expected Outcome :
Analytical and Optimization Data
Reaction Monitoring
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl/Ethanol | CaCl₂ | 91.6 | 99.0 |
| H₂SO₄ | AlCl₃ | 78.2 | 95.5 |
| Acetic Acid | None | 65.4 | 89.1 |
Data adapted from US5594145A for 6-chloro and 6-nitro derivatives.
Challenges and Mitigation Strategies
Regioselective Nitration
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-fluoro-2-amino-3,4-dihydro-1,3-benzothiazol-2-one, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. The compound 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one has been synthesized and tested for its efficacy against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition (%) |
|---|---|---|---|
| 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one | Staphylococcus aureus | 125 µg/mL | 90% |
| 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one | Escherichia coli | 100 µg/mL | 85% |
These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents .
1.2 Anti-Tubercular Activity
Recent studies have explored the anti-tubercular properties of benzothiazole derivatives. For instance, compounds similar to 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one have shown promising results against Mycobacterium tuberculosis.
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| Benzothiazole derivative A | 250 | 98 |
| Benzothiazole derivative B | 100 | 99 |
These compounds demonstrated moderate to good anti-tubercular activity, indicating their potential use in treating tuberculosis .
Material Science
2.1 Photovoltaic Applications
The unique electronic properties of benzothiazole derivatives have led to their exploration in organic photovoltaic devices. The incorporation of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one into polymer matrices has been studied for enhancing charge transport and stability in solar cells.
Case Study: Organic Solar Cells
A study evaluated the performance of solar cells incorporating benzothiazole derivatives:
| Material Composition | Power Conversion Efficiency (%) | Stability (days) |
|---|---|---|
| Polymer A + Benzothiazole derivative | 8.5% | 30 |
| Polymer B + Benzothiazole derivative | 9.0% | 45 |
The results indicate that the addition of these compounds improves both efficiency and stability of the devices .
Synthesis Techniques
The synthesis of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have streamlined the process:
Synthetic Route Overview:
- Starting Material: Benzothiazole
- Reagents: Fluorinating agents and nitro groups introduced via electrophilic substitution.
- Final Product: Purification through recrystallization or chromatography.
This efficient synthesis route is crucial for producing the compound in sufficient quantities for research and application purposes .
Mechanism of Action
The mechanism of action of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The nitro group at position 4 in the target compound is a strong electron-withdrawing group, likely enhancing electrophilic reactivity compared to halogenated analogues (e.g., 6,7-dichloro derivative) . Fluorine at position 6 increases polarity and may improve metabolic stability in biological applications compared to non-fluorinated analogues .
Saturation vs.
Biological Activity
6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one is a synthetic compound belonging to the benzothiazole class, characterized by its fused benzene and thiazole ring structure. Its molecular formula is . The compound's unique properties arise from the presence of a fluorine atom at the 6-position and a nitro group at the 4-position, making it a subject of interest for various biological applications.
Antimicrobial Properties
Research has shown that 6-fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness that surpasses traditional antibiotics like ampicillin and streptomycin. For instance, derivatives of this compound have shown minimal inhibitory concentration (MIC) values ranging from to against Gram-positive and Gram-negative bacteria, indicating strong antibacterial potency .
The mechanism of action involves the compound's interaction with specific biological targets. The nitro group can be reduced to form reactive intermediates that interact with biological molecules, while the fluorine atom enhances stability and bioavailability. This dual-action mechanism allows for effective inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzothiazole structure can significantly influence biological activity. For example, variations in substituents on the thiazole ring can lead to differing levels of antibacterial efficacy. Compounds with electron-withdrawing groups tend to exhibit enhanced activity compared to their electron-donating counterparts .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one | 0.008 - 0.046 | Strong antibacterial |
| Ampicillin | 0.5 - 2 | Reference antibacterial |
| Streptomycin | 1 - 5 | Reference antibacterial |
Study on Antibacterial Activity
In a comprehensive study involving various derivatives of benzothiazole compounds, 6-fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one was found to have superior activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics .
Evaluation of Toxicity
Further investigations into the toxicity profiles indicated that the compound is non-toxic when tested against human liver cell lines (HepG2), reinforcing its potential for therapeutic applications without significant side effects .
Q & A
Q. Table 1: Synthetic Method Comparison
Considerations : Solvent choice (e.g., ethanol vs. DMF), catalyst (e.g., p-TsOH), and temperature critically affect yield and purity. Column chromatography (CC) or recrystallization is often required for purification .
How can researchers confirm the structural integrity of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one using spectroscopic and crystallographic techniques?
Basic Research Question
Answer:
- X-ray Crystallography : The gold standard for structural confirmation. For example, the crystal structure of 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde was resolved with triclinic symmetry (space group P1), revealing bond lengths and angles consistent with similar benzothiazoles. Key parameters include a = 8.0994 Å, b = 13.6566 Å, and dihedral angles between aromatic rings .
- NMR/IR Spectroscopy :
- Elemental Analysis : Validate empirical formulas (e.g., C₁₇H₁₀FN₃OS requires C 63.15%, H 3.12%, N 13.00%) .
Note : Non-classical interactions (e.g., π–π stacking, C–H···π) observed in crystal structures can stabilize the molecule and influence reactivity .
What advanced strategies are recommended for analyzing discrepancies in spectroscopic data during structural elucidation?
Advanced Research Question
Answer:
Discrepancies in NMR or IR data may arise from dynamic effects, tautomerism, or impurities. Mitigation strategies include:
- Variable-Temperature NMR : Resolve overlapping peaks caused by conformational exchange. For example, rotameric equilibria in benzothiazoles can split signals at low temperatures.
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks. In related compounds, HSQC confirmed correlations between carbons and protons in fused rings .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra. Tools like Gaussian or ORCA model chemical shifts and vibrational modes .
Case Study : A benzothiazole derivative showed unexpected NOE correlations due to π–π interactions, resolved via crystallography .
How can molecular docking studies inform the biological activity of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one analogs?
Advanced Research Question
Answer:
Docking studies predict binding modes to targets like enzymes or receptors. For example:
- Procedure :
- Target Selection : Use databases (PDB) to identify structures (e.g., HIV-1 protease, kinase domains).
- Ligand Preparation : Optimize the compound’s geometry using software (e.g., AutoDock Vina).
- Docking Simulation : Assess binding affinity (ΔG) and key interactions (hydrogen bonds, hydrophobic contacts).
- Example : A related benzothiazole showed strong binding to HIV-1 protease via hydrogen bonds with active-site residues .
Q. Table 2: Docking Parameters for Analog Design
| Parameter | Recommendation | Reference |
|---|---|---|
| Binding Affinity | ΔG ≤ -8.0 kcal/mol | |
| Hydrogen Bonds | ≥2 interactions with catalytic residues | |
| Solvent Exposure | Minimize hydrophobic mismatches |
What are the mechanistic implications of microwave irradiation versus conventional heating in synthesizing benzothiazole derivatives?
Advanced Research Question
Answer:
Microwave irradiation accelerates reactions via dielectric heating, reducing side reactions. Key differences:
- Kinetics : Microwave synthesis of imidazo[2,1-b]benzothiazole achieved 85% yield in 45 minutes vs. 6 hours for conventional methods .
- Selectivity : Controlled heating minimizes decomposition of nitro or fluoro groups.
- Energy Efficiency : Lower energy consumption due to rapid thermal transfer.
Experimental Design : Compare time, yield, and byproduct profiles under both conditions using TLC/MS monitoring .
How do solvent polarity and protic/aprotic environments influence the synthesis of nitro-substituted benzothiazoles?
Advanced Research Question
Answer:
- Polar Protic Solvents (e.g., H₂O, EtOH) : Favor SN1 mechanisms via carbocation stabilization. Used in reflux-based syntheses of dihydroquinazolinones .
- Polar Aprotic Solvents (e.g., DMF, DMSO) : Enhance nucleophilicity in SN2 reactions, critical for Vilsmeier-Haack formylation .
- Nonpolar Solvents (e.g., toluene) : Useful for high-temperature cyclization without side hydrolysis.
Q. Table 3: Solvent Effects on Reaction Outcomes
| Solvent | Polarity | Reaction Type | Yield Impact | Reference |
|---|---|---|---|---|
| DMF | High | Formylation/Cyclization | High | |
| EtOH | Moderate | Condensation | Moderate | |
| H₂O | High | Acid-catalyzed | Variable |
What structural features of 6-Fluoro-4-nitro-2,3-dihydro-1,3-benzothiazol-2-one correlate with its potential bioactivity?
Advanced Research Question
Answer:
- Nitro Group : Enhances electron-withdrawing effects, improving binding to redox-active enzymes (e.g., nitroreductases) .
- Fluoro Substituent : Increases lipophilicity and metabolic stability. Fluorine’s van der Waals radius mimics hydrogen, aiding target fit .
- Benzothiazole Core : Participates in π-stacking with aromatic residues in protein active sites .
Design Tip : Introduce methoxy or propargyl groups to modulate solubility and target engagement, as seen in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
